molecular formula C27H32FN3O4 B2653345 3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897734-95-1

3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2653345
CAS RN: 897734-95-1
M. Wt: 481.568
InChI Key: DHMOWMPFSBGNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Comparative Analysis

One study focused on the biotransformation of flunarizine, a related compound, in rats, dogs, and humans using liver fractions and isolated hepatocytes. The research identified major metabolic pathways, including oxidative N-dealkylation and aromatic hydroxylation, with species-specific variations observed. This study contributes to understanding the metabolic fate of related compounds in different species, which is crucial for drug development and safety evaluation (Lavrijsen et al., 1992).

Pharmacological Evaluations

Research has also explored the pharmacological properties of phenylcarbamic acid derivatives, closely related to the compound , for their impact on cardiovascular functions in rats. The study aimed to establish a structure-biological activity relationship, analyzing the compounds' ability to affect various cardiovascular functions and antiarrhythmic efficacy. This provides insights into the therapeutic potential of related compounds in treating cardiovascular conditions (Kráľová et al., 2018).

Antioxidant Properties

Another aspect of research on similar compounds involves evaluating their antioxidant properties. This includes screening for ABTS•+ scavenging potential and ferric reducing antioxidant power. Such studies offer a foundation for investigating the therapeutic benefits of antioxidant compounds in preventing or treating diseases caused by oxidative stress (Malík et al., 2017).

Synthesis and Structural Analysis

Efforts in synthesis and structural analysis of compounds structurally related to adoprazine, which shares similarities with the target compound, have been documented. This research provides valuable information on crystal structures and potential biological activities, contributing to the drug development process and understanding of molecular interactions (Ullah & Altaf, 2014).

properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O4/c1-19-18-23(32)25(27(33)31(19)16-17-34-2)26(22-6-4-5-7-24(22)35-3)30-14-12-29(13-15-30)21-10-8-20(28)9-11-21/h4-11,18,26,32H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMOWMPFSBGNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

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